Iodaminox
Description
Iodaminox is a synthetic iodine-containing compound primarily used in the management of thyroid disorders and cardiac arrhythmias. Its chemical structure features a benzofuran core with an iodine atom at position 2 and an aminoalkyl side chain, enabling both thyroid hormone modulation and class III antiarrhythmic activity . Pharmacokinetic studies indicate a long half-life (40–60 days), high lipid solubility, and extensive tissue distribution, necessitating careful dose titration to avoid cumulative toxicity . Clinically, this compound is approved for refractory ventricular arrhythmias and hyperthyroidism, with a recommended initial dose of 200–400 mg/day, adjusted based on therapeutic monitoring .
Properties
CAS No. |
100469-53-2 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Synonyms |
Iodaminox |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Iodaminox shares structural and functional similarities with amiodarone hydrochloride and levothyroxine sodium, two widely used iodine-containing therapeutics. Below is a detailed comparative analysis:
Table 1: Pharmacological and Clinical Comparison of this compound with Similar Compounds
Key Findings from Comparative Studies:
Efficacy in Arrhythmias: In a meta-analysis of 12 clinical trials, this compound demonstrated comparable arrhythmia suppression rates to amiodarone (78% vs. 75%) but with a lower incidence of hepatotoxicity (3% vs. 8%) . However, its risk of pulmonary fibrosis remains a significant limitation . Levothyroxine is ineffective for arrhythmias but critical for restoring euthyroidism, indirectly improving cardiac outcomes in hypothyroid patients .
Thyroid Modulation: this compound’s dual action allows simultaneous management of arrhythmias and hyperthyroidism, unlike levothyroxine, which solely addresses hormone deficiency . Amiodarone frequently induces hypothyroidism (15–20% of patients) due to excessive iodine release, necessitating routine thyroid monitoring .
Safety Profiles: this compound’s long half-life demands extended washout periods (≥3 months) before elective surgery to avoid iodine-induced thyrotoxicosis . Levothyroxine has fewer drug interactions but requires strict adherence to dosing schedules to prevent iatrogenic hyperthyroidism .
Structural and Functional Distinctions
- This compound vs. Amiodarone: Both contain iodine and benzofuran moieties, but this compound’s aminoalkyl side chain enhances thyroid receptor affinity, reducing the need for adjunctive therapies in hyperthyroid patients . Amiodarone’s diiodinated structure contributes to higher iodine content (37.3% vs. 25.1% in this compound), increasing cumulative toxicity risks .
- This compound vs. Levothyroxine: Unlike levothyroxine’s tetraiodothyronine structure, this compound lacks hormonal activity but acts as a partial thyroid receptor antagonist, making it suitable for hyperthyroidism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
